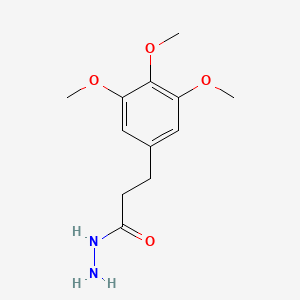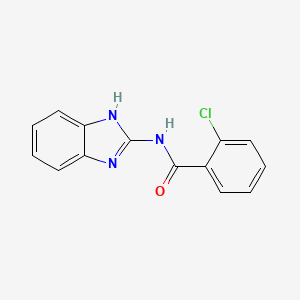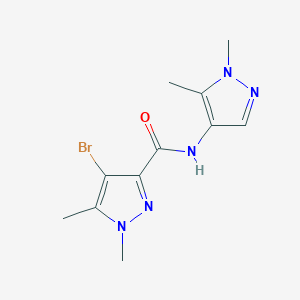
N-(5-tert-butyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BBT , belongs to the class of benzoxazole derivatives. It is commercially available and widely used due to its excellent UV-Visible absorption properties and remarkable fluorescent ability. BBT is commonly employed as an optical brightener in various applications.
Preparation Methods
Synthetic Routes:: BBT can be synthesized through several routes. One common method involves the reaction of 5-tert-butyl-2-aminobenzoxazole with thiophene-2-sulfonyl chloride . The reaction proceeds under appropriate conditions to yield N-(5-tert-butyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide.
Industrial Production:: While specific industrial production methods are proprietary, BBT is commercially available as a scintillation-grade compound. Manufacturers ensure its purity and safety for various applications.
Chemical Reactions Analysis
BBT undergoes various chemical reactions:
Oxidation: BBT can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions with agents like sodium borohydride or lithium aluminum hydride are feasible.
Substitution: BBT may undergo nucleophilic substitution reactions.
Major Products: The primary products depend on reaction conditions. For example, oxidation may yield sulfoxide derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
BBT finds applications across disciplines:
Chemistry: Used as a fluorescent probe in analytical chemistry and materials science.
Biology: BBT assists in labeling biomolecules for imaging studies.
Medicine: Its fluorescence properties aid drug delivery studies and cellular imaging.
Industry: Employed in scintillation detectors, photoluminescent materials, and UV-patterned adhesives.
Mechanism of Action
The exact mechanism of BBT’s effects varies based on its application. In biological systems, it interacts with specific molecular targets, influencing cellular processes. Further research is needed to elucidate detailed pathways.
Comparison with Similar Compounds
BBT stands out due to its unique combination of UV-Visible absorption and fluorescence properties. Similar compounds include other benzoxazole derivatives like 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene , but BBT’s distinct features set it apart.
Properties
Molecular Formula |
C11H14N2O3S2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H14N2O3S2/c1-11(2,3)8-7-9(12-16-8)13-18(14,15)10-5-4-6-17-10/h4-7H,1-3H3,(H,12,13) |
InChI Key |
JIEJNCFZOPYYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=CC=CS2 |
solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10968408.png)
![Methyl 4,5-dimethyl-2-({oxo[(pyridin-2-ylmethyl)amino]acetyl}amino)thiophene-3-carboxylate](/img/structure/B10968409.png)

![(5E)-5-[4-(difluoromethoxy)benzylidene]-3-(1-phenylethyl)-2-thioxoimidazolidin-4-one](/img/structure/B10968416.png)
![3-{[3-(Cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10968419.png)
![N-(4-methoxy-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10968422.png)
![N-(2-chloro-4-methylphenyl)-4-[4-(propan-2-yl)benzyl]piperazine-1-carboxamide](/img/structure/B10968425.png)
![3-cyclopentyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B10968433.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B10968439.png)

![cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10968447.png)

![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(pyridin-4-yl)ethyl]acetamide](/img/structure/B10968471.png)
![4-{[3-Cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10968474.png)
